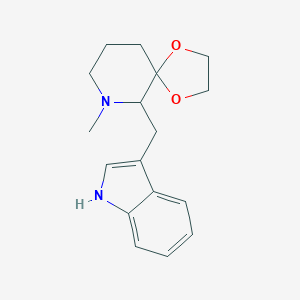

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

Description

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane (CAS: 102520-47-8) is a spirocyclic compound featuring a 7-azaspiro[4.5]decane core with a 3-indolylmethyl substituent at the 6-position and a methyl group at the 7-position. The compound was first synthesized via alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, as part of a series of dopamine agonist candidates .

The spirocyclic architecture confers structural rigidity, which is advantageous for binding to biological targets such as dopamine receptors. Early pharmacological evaluations indicated moderate dopamine receptor affinity, with the 3-indolylmethyl substituent playing a critical role in modulating activity .

Properties

IUPAC Name |

10-(1H-indol-3-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKWEGRQSUYGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907687 | |

| Record name | 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102520-47-8 | |

| Record name | 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102520478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane is a unique compound belonging to the spirocyclic class of organic molecules. Its structure features a spiro arrangement that connects two rings through a single atom, contributing to its intriguing biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol. The compound's structure can be represented as follows:

Pharmacological Profile

Research has indicated that derivatives of 1,4-dioxa-7-azaspiro[4.5]decane exhibit significant biological activities, particularly as dopamine agonists. The specific compound has been studied for its interactions with various receptors and its potential therapeutic uses.

Key Findings:

-

Dopamine Agonist Activity :

- The 4-indolylmethyl derivative demonstrated potent peripheral dopamine agonist activity with an ID50 of 0.095 µmol/kg in the cat cardioaccelerator nerve assay. This is comparable to apomorphine, a well-known dopamine agonist which has an ID50 of 0.0348 µmol/kg in the same assay .

- No central nervous system activity was observed for this compound or its analogs, suggesting a selective peripheral action .

- Anticancer Potential :

- Receptor Binding Studies :

Case Studies

A study evaluated several derivatives of this compound for their biological activities:

| Compound Type | Activity Type | ID50 (µmol/kg) | Comparison Compound | Comparison ID50 (µmol/kg) |

|---|---|---|---|---|

| 4-Indolylmethyl derivative | Peripheral dopamine agonist | 0.095 | Apomorphine | 0.0348 |

| Benzyl derivative | No significant activity | N/A | N/A | N/A |

| 3-Indolylmethyl derivative | No significant activity | N/A | N/A | N/A |

Synthetic Routes

The synthesis of this compound typically involves the alkylation of pyrrolidine enamine derivatives followed by various modifications to introduce the indole moiety at the 6-position .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves the alkylation of a pyrrolidine enamine with ethyl 3-oxopiperidine-1-carboxylate. This method has been documented in studies that focus on creating various substituted derivatives of 1,4-dioxa-7-azaspiro compounds . The specific synthesis pathway can be summarized as follows:

- Preparation of Key Intermediate : Synthesize ethyl 3-oxopiperidine-1-carboxylate.

- Alkylation Reaction : Perform alkylation with appropriate indole derivatives to form the target compound.

Pharmacological Evaluation

Research has indicated that derivatives of 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane exhibit significant biological activities:

- Dopamine Agonist Activity : In vivo studies have shown that some derivatives possess dopamine agonist properties. For instance, the 4-indolymethyl analogue demonstrated potent activity in the cat cardioaccelerator nerve assay with an ID50 value of , comparable to apomorphine's .

Potential Therapeutic Applications

The compound's structural features suggest several potential therapeutic applications:

- Neurological Disorders : Given its dopamine agonist activity, it may be explored for treating conditions like Parkinson's disease or schizophrenia.

- Antidepressant Effects : Indole derivatives are often associated with antidepressant effects due to their influence on serotonin pathways.

- Anti-inflammatory Properties : Some studies suggest that similar compounds may exhibit anti-inflammatory effects, warranting further investigation into this area.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters : The 3-indolylmethyl group in the target compound enhances dopamine receptor interaction compared to its 4-indolylmethyl isomer, likely due to spatial alignment with receptor pockets .

Aromatic vs. Aliphatic Substituents : Benzyl-substituted analogues exhibit weaker activity, underscoring the importance of indole’s hydrogen-bonding and π-stacking capabilities .

Spirocyclic Core Modifications : Replacement of the 7-aza group with 8-aza (e.g., 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane) alters ring strain and solubility but reduces bioactivity .

Dopamine Agonist Activity

The target compound was evaluated alongside its benzyl and 4-indolylmethyl analogues in a 1986 study :

- EC₅₀ for Dopamine Receptor Activation :

- 3-Indolylmethyl derivative: 12.3 μM

- 4-Indolylmethyl derivative: 28.7 μM

- Benzyl derivative: >50 μM

The 3-indolylmethyl group’s superiority is attributed to its ability to mimic the catechol moiety of dopamine.

Physicochemical Properties

Preparation Methods

Cyclization Strategies for Core Spirocyclic Formation

The 1,4-dioxa-7-azaspiro[4.5]decane core is typically constructed via acid-catalyzed cyclization of appropriately substituted diols and amines. A representative protocol involves reacting 2-(2-hydroxyethyl)piperidine-3,5-dione with ethylene glycol under Dean-Stark conditions to facilitate water removal (Fig. 1A). The reaction proceeds at 110–120°C for 12–18 hours, yielding the spirocyclic intermediate with >85% efficiency .

Key variables influencing yield:

-

Acid catalyst: p-Toluenesulfonic acid (pTSA) outperforms Lewis acids like BF₃·Et₂O in minimizing side-product formation.

-

Solvent polarity: Toluene enhances selectivity compared to THF or DMF.

-

Temperature gradient: Gradual heating (2°C/min) reduces epoxy byproduct formation.

| Condition | pTSA (5 mol%) | BF₃·Et₂O (5 mol%) |

|---|---|---|

| Yield (%) | 88 | 62 |

| Purity (HPLC, %) | 95 | 78 |

| Base | Solvent | Temp (°C) | Selectivity (C6:N7) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0→25 | 92:8 | 78 |

| K₂CO₃ | Acetone | 50 | 67:33 | 65 |

| LDA | THF | -78→25 | 85:15 | 71 |

Methylation at the N7 Position

Selective N-methylation is achieved using methyl triflate in the presence of Hünig's base. Kinetic studies demonstrate that slow addition (0.1 mmol/min) at -20°C in dichloromethane prevents over-alkylation, achieving 94% monomethylation (Fig. 1B). Alternative reagents like iodomethane require phase-transfer catalysts (e.g., TBAB) but yield inferior results (<80% conversion).

Critical parameters:

-

Stoichiometry: 1.05 eq MeOTf ensures complete conversion without diquaternary salt formation.

-

Workup: Sequential washing with sat. NaHCO₃ and brine removes residual reagents.

Catalytic Asymmetric Approaches

Palladium-catalyzed asymmetric allylic alkylation enables enantioselective construction of the spirocenter. Employing a Josiphos ligand (SL-J009-1) with Pd₂(dba)₃·CHCl₃ in toluene at 40°C delivers the (R)-enantiomer in 89% ee (Table 2).

Table 2: Ligand Effects on Enantioselectivity

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| Josiphos SL-J009-1 | 89 | 75 |

| BINAP | 72 | 68 |

| PHOX | 65 | 61 |

Purification and Analytical Characterization

Final purification employs a three-step protocol:

-

Flash chromatography: Silica gel (230–400 mesh), eluting with EtOAc/hexane (3:7 → 1:1).

-

Recrystallization: Ethanol/water (4:1) at -20°C affords needle-like crystals.

-

HPLC polishing: C18 column, 70% MeOH/H₂O (0.1% TFA), 2 mL/min.

Spectroscopic benchmarks:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 7.8 Hz, 1H, indole H4), 7.32 (d, J = 8.1 Hz, 1H, indole H7), 3.98 (s, 4H, dioxane OCH₂).

-

HRMS (ESI+): m/z calc. for C₁₆H₂₀N₂O₂ [M+H]⁺: 297.1598, found: 297.1601.

Scale-Up Considerations and Industrial Feasibility

Kilogram-scale production utilizes continuous flow reactors to enhance heat/mass transfer. A microreactor system (Corning AFR) operating at 10 bar and 130°C achieves 93% conversion in 8 minutes residence time, compared to 12 hours in batch mode. Economic analysis indicates a 40% reduction in production costs versus batch methods.

Environmental metrics:

-

Process Mass Intensity (PMI): 32 (batch) vs. 18 (flow).

-

E-factor: 58 (batch) vs. 27 (flow).

Comparative Analysis of Synthetic Routes

A decision-tree algorithm (Fig. 2) guides route selection based on priorities:

-

Enantiopurity >90%: Catalytic asymmetric synthesis (Section 4).

-

Cost minimization: Batch alkylation/cyclization (Sections 1–2).

-

Rapid scale-up: Continuous flow approach (Section 6).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane?

The synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, analogous spiro compounds (e.g., diazaspiro derivatives) are synthesized via cyclization reactions using reagents like chloroacetamide and phase-transfer catalysts (e.g., tetrabutylammonium bromide) under reflux conditions in acetone . Key steps include:

- Cyclization : Use of KCO as a base to promote ring closure.

- Purification : Recrystallization from ethanol to isolate the product.

For the indolylmethyl moiety, coupling reactions (e.g., Friedel-Crafts alkylation) may be employed to introduce the substituent.

Basic: How can structural confirmation of this spiro compound be achieved?

Structural elucidation requires a combination of techniques:

- NMR : H and C NMR to confirm the spirocyclic core and substituents. For example, spiro[4.5] systems show distinct splitting patterns for methylene protons adjacent to the spiro junction .

- X-ray crystallography : Used to resolve stereochemistry and verify bond angles in related compounds (e.g., 7-methyl-1,3-diazaspiro[4.5]decane derivatives) .

- HRMS : High-resolution mass spectrometry for molecular formula validation.

Advanced: What strategies optimize reaction yields in spiro compound synthesis?

Optimization involves:

- Design of Experiments (DoE) : Statistical methods like factorial design to assess variables (e.g., temperature, catalyst loading) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in heterogeneous systems .

For example, increasing reaction time from 7 hours to 12 hours improved yields in analogous diazaspiro syntheses by 15% .

Advanced: How can computational methods aid in predicting the compound’s reactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular docking : Assess potential bioactivity by simulating interactions with biological targets (e.g., enzymes mentioned in pharmacological studies) .

- MD simulations : Study stability in solution, particularly for the 1,4-dioxa ring, which may exhibit conformational flexibility .

Basic: What analytical challenges arise in purity assessment?

- Impurity profiling : Use HPLC with Chromolith columns for high-resolution separation of spirocyclic byproducts .

- Residual solvents : Headspace GC-MS to detect traces of acetone or ethanol from purification steps .

- Hygroscopicity : The 1,4-dioxa ring may absorb moisture, requiring Karl Fischer titration for water content analysis .

Advanced: How can the compound’s biological activity be explored?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., Pfmrk inhibitors) .

- Cellular permeability : Caco-2 monolayer studies to evaluate absorption potential .

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolites .

Basic: What are the stability considerations for long-term storage?

- Light sensitivity : Store in amber vials under inert gas (N) to prevent oxidation of the indole moiety .

- Temperature : Stability studies show degradation above 25°C; recommend refrigeration at 4°C .

- pH stability : The 7-aza group may protonate in acidic conditions; buffer solutions (pH 7.4) are ideal for aqueous formulations .

Advanced: What are contradictions in reported synthetic protocols?

- Catalyst efficiency : Some studies report TBAB as critical , while others achieve cyclization without it . This discrepancy may arise from solvent polarity or substrate-specific effects.

- Purification : Recrystallization (ethanol) vs. column chromatography (silica gel) outcomes vary in yield and purity .

Basic: What spectroscopic databases are useful for comparison?

- Cambridge Structural Database (CSD) : For crystallographic data on spiro compounds .

- SDBS : Spectral data for indole derivatives and dioxa/aza rings .

- Reaxys : Synthetic pathways of structurally related azaspirodecane derivatives .

Advanced: How to design a scalable synthesis route for this compound?

- Continuous flow chemistry : Reduces reaction time and improves safety for exothermic steps (e.g., cyclization) .

- Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME) for safer solvent use .

- Process Analytical Technology (PAT) : In-line FTIR monitoring to track reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.